

# Application Notes and Protocols for Assessing Mitochondrial Respiration Inhibition by (Z)-Azoxystrobin

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## Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B601239

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**(Z)-Azoxystrobin** is a widely used fungicide that belongs to the strobilurin class. Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of cytochrome b, a key component of the mitochondrial respiratory chain's Complex III (also known as ubiquinol-cytochrome c reductase).<sup>[1][2][3][4][5][6]</sup> This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and ultimately, cell death.<sup>[1][3][7]</sup> Understanding the impact of **(Z)-Azoxystrobin** on mitochondrial function is crucial for toxicological assessments and for exploring its potential as a therapeutic agent in diseases characterized by metabolic dysregulation.

These application notes provide a detailed overview of the methods used to assess the inhibitory effects of **(Z)-Azoxystrobin** on mitochondrial respiration. The protocols described herein are designed to be a comprehensive resource for researchers in various fields, including toxicology, pharmacology, and cancer biology.

## Data Presentation: Quantitative Effects of (Z)-Azoxystrobin

The inhibitory effects of **(Z)-Azoxystrobin** have been quantified in various cell lines. The following tables summarize the reported 50% inhibitory concentrations (IC<sub>50</sub>) and other key quantitative data.

Table 1: IC<sub>50</sub> Values of **(Z)-Azoxystrobin** in Different Cell Lines

Cell Line	Assay	Exposure Time	IC50	Reference
Primary Cortical Neurons	Cell Viability	24 hours	30 $\mu$ M	<a href="#">[1]</a>
Primary Cortical Neurons	Cell Viability	7 days	10 $\mu$ M	<a href="#">[1]</a>
CAL27 (Oral Squamous Carcinoma)	CCK8	24 hours	4.4 $\mu$ g/mL	<a href="#">[8]</a>
CAL27 (Oral Squamous Carcinoma)	CCK8	48 hours	6.5 $\mu$ g/mL	<a href="#">[8]</a>
CAL27 (Oral Squamous Carcinoma)	CCK8	72 hours	5.9 $\mu$ g/mL	<a href="#">[8]</a>
SCC15 (Oral Squamous Carcinoma)	CCK8	24 hours	7.82 $\mu$ g/mL	<a href="#">[8]</a>
SCC15 (Oral Squamous Carcinoma)	CCK8	48 hours	7.51 $\mu$ g/mL	<a href="#">[8]</a>
SCC15 (Oral Squamous Carcinoma)	CCK8	72 hours	8.02 $\mu$ g/mL	<a href="#">[8]</a>
KYSE-150 (Esophageal Squamous Carcinoma)	MTT	48 hours	2.42 $\mu$ g/mL	<a href="#">[6]</a>
HepG2 (Hepatocellular Carcinoma)	Resazurin	24 hours	231.2 $\mu$ M	<a href="#">[9]</a>

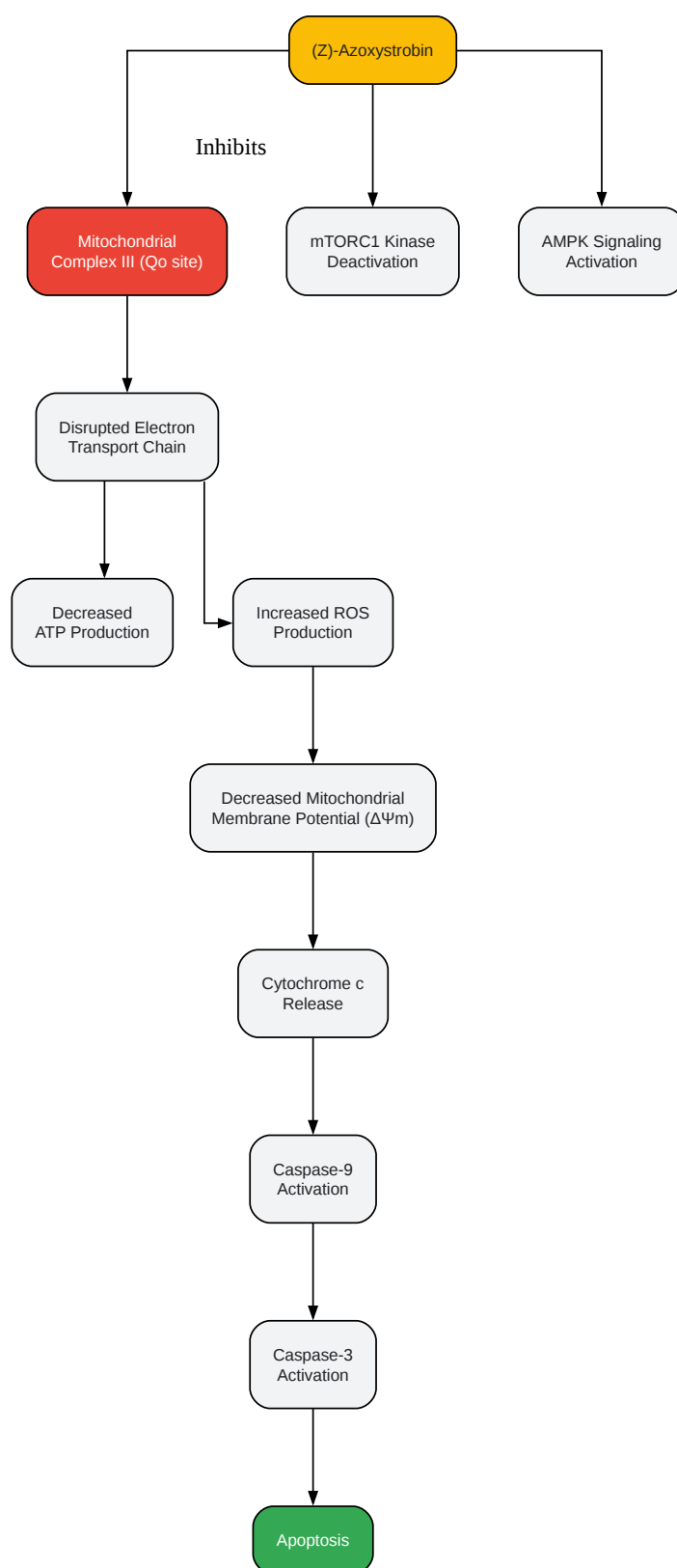
HepG2 (Hepatocellular Carcinoma)	MTT	24 hours	206.1 μM	[9]
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Table 2: Inhibition of Mitochondrial Complex III Activity

Cell Line	Treatment	Effect	Reference
CAL27	5 μg/mL (Z)-Azoxystrobin for 24 hours	Significant decrease in mitochondrial complex III activity	[8]

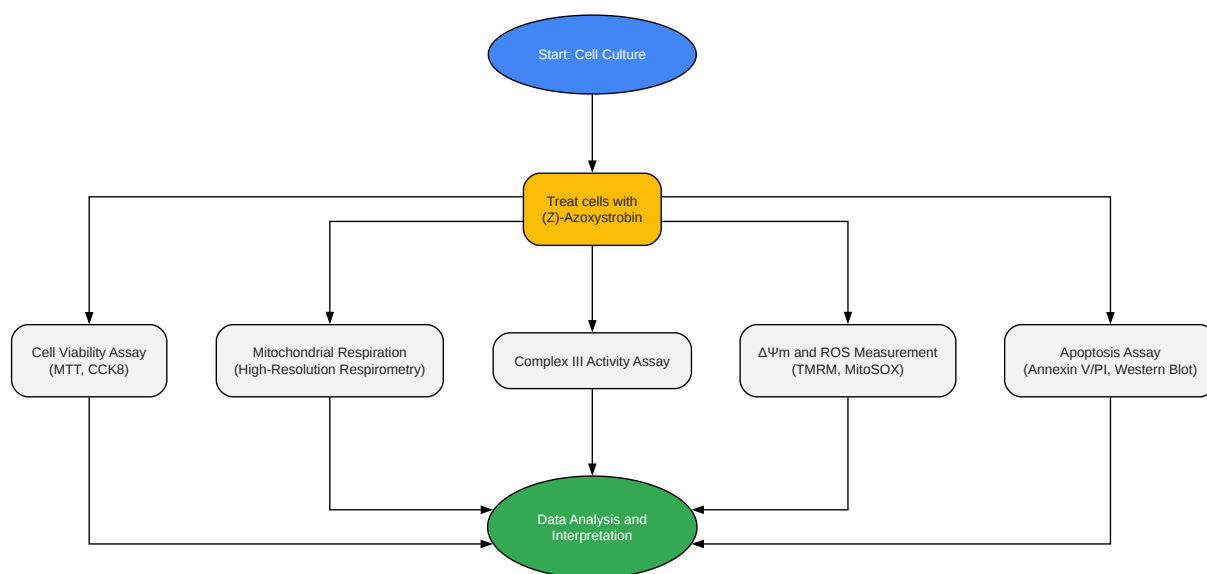
## Signaling Pathways and Experimental Workflows

The inhibition of mitochondrial Complex III by **(Z)-Azoxystrobin** triggers a cascade of cellular events, primarily leading to apoptosis through the intrinsic pathway. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing these effects.



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Caption: Signaling pathway of **(Z)-Azoxystrobin**-induced mitochondrial dysfunction.



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Caption: General experimental workflow for assessing azoxystrobin effects.

## Experimental Protocols

### Cell Viability Assay (MTT/CCK8)

This protocol determines the cytotoxic effect of **(Z)-Azoxystrobin** and is used to calculate the IC<sub>50</sub> value.

Materials:

- Cells of interest
- 96-well plates
- **(Z)-Azoxystrobin** stock solution (in DMSO)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution
- DMSO (for MTT assay)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **(Z)-Azoxystrobin** in complete culture medium.
- Remove the old medium from the wells and add 100 µL of the prepared **(Z)-Azoxystrobin** dilutions. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- For MTT assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.

- For CCK8 assay: a. Add 10  $\mu$ L of CCK8 solution to each well and incubate for 1-4 hours at 37°C. b. Measure the absorbance at 450 nm.
- Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.[\[8\]](#)[\[9\]](#)

## Mitochondrial Complex III Activity Assay

This assay directly measures the enzymatic activity of Complex III.

Materials:

- Isolated mitochondria or cell lysates
- Assay buffer (e.g., potassium phosphate buffer)
- Cytochrome c (oxidized)
- Ubiquinol (or a suitable substrate analog like decylubiquinol)
- Antimycin A (Complex III inhibitor, for control)
- Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

- Prepare the reaction mixture containing assay buffer and cytochrome c.
- Add the mitochondrial sample to the cuvette.
- Initiate the reaction by adding the substrate (ubiquinol).
- Immediately measure the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- To determine the specific activity of Complex III, perform a parallel experiment in the presence of Antimycin A and subtract this rate from the total rate.



- To test the effect of **(Z)-Azoxystrobin**, pre-incubate the mitochondrial sample with various concentrations of the compound before adding the substrate.

## High-Resolution Respirometry (HRR)

HRR measures oxygen consumption rates (OCR) in living cells, providing a comprehensive assessment of mitochondrial function.

Materials:

- High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
- Intact or permeabilized cells
- Respiration medium (e.g., MiR05)
- Substrates, uncouplers, and inhibitors (e.g., pyruvate, malate, ADP, succinate, rotenone, oligomycin, FCCP, antimycin A)

Procedure (Substrate-Uncoupler-Inhibitor Titration - SUIT protocol):

- Calibrate the oxygen sensors of the respirometer.
- Add the cell suspension to the chambers containing pre-warmed respiration medium.
- ROUTINE respiration: Measure the basal OCR of intact cells.
- LEAK respiration: Add oligomycin to inhibit ATP synthase, measuring oxygen consumption coupled to proton leak.
- ETS capacity: Titrate an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the electron transport system.
- Complex I-linked respiration: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) and ADP.
- Complex II-linked respiration: Add a Complex I inhibitor (rotenone) followed by a Complex II substrate (succinate).

- Residual Oxygen Consumption (ROX): Add a Complex III inhibitor (antimycin A) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- To assess the effect of **(Z)-Azoxystrobin**, the compound can be added at different stages of the SUIT protocol to pinpoint its specific inhibitory effect.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Measurement of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ )

This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to assess changes in  $\Delta\Psi_m$ .

Materials:

- Cells cultured on glass-bottom dishes or in suspension
- TMRM stock solution (in DMSO)
- Fluorescence microscope or flow cytometer
- FCCP (uncoupler, as a positive control for depolarization)

Procedure:

- Load the cells with 50-100 nM TMRM in culture medium for 20-30 minutes at 37°C.[\[16\]](#)
- Wash the cells with pre-warmed PBS or medium to remove excess dye.
- Treat the cells with **(Z)-Azoxystrobin** for the desired duration.
- Acquire images using a fluorescence microscope (excitation/emission ~548/574 nm) or analyze the cell suspension by flow cytometry.[\[16\]](#)[\[17\]](#)
- A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. Use FCCP-treated cells as a positive control for complete depolarization.

## Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.

### Materials:

- Cells
- MitoSOX Red reagent stock solution (in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Flow cytometer or fluorescence microscope

### Procedure:

- Treat cells with **(Z)-Azoxystrobin** for the desired time.
- Incubate the cells with 5  $\mu$ M MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.[\[16\]](#)[\[18\]](#)
- Wash the cells three times with warm HBSS.
- Analyze the cells immediately by flow cytometry (PE channel) or fluorescence microscopy (excitation/emission ~510/580 nm).[\[16\]](#)[\[18\]](#)
- An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

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- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Mitochondrial Respiration Inhibition by (Z)-Azoxystrobin]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b601239#methods-for-assessing-mitochondrial-respiration-inhibition-by-z-azoxystrobin>]

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